molecular formula C23H30Cl4N4O2 B14668033 Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate CAS No. 38915-22-9

Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate

Cat. No.: B14668033
CAS No.: 38915-22-9
M. Wt: 536.3 g/mol
InChI Key: SPGIAPWZQGHWGO-UHFFFAOYSA-N
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Description

Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:

    Alkylation: Introduction of the 2-chloroethyl group through an alkylation reaction.

    Amidation: Formation of the acetamide group via amidation.

    Acridine Derivative Formation: Incorporation of the acridine moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications due to its bioactive properties.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. This could include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with DNA: Potential intercalation into DNA strands, affecting replication or transcription.

    Signal Transduction Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide Derivatives: Compounds with similar acetamide groups.

    Acridine Derivatives: Compounds containing the acridine moiety.

    Chloroethyl Amines: Compounds with similar chloroethyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity or bioactivity.

Properties

CAS No.

38915-22-9

Molecular Formula

C23H30Cl4N4O2

Molecular Weight

536.3 g/mol

IUPAC Name

2-[2-chloroethyl(ethyl)amino]-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]acetamide;dihydrochloride

InChI

InChI=1S/C23H28Cl2N4O2.2ClH/c1-3-29(12-9-24)15-22(30)26-10-4-11-27-23-18-7-5-16(25)13-21(18)28-20-8-6-17(31-2)14-19(20)23;;/h5-8,13-14H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,28);2*1H

InChI Key

SPGIAPWZQGHWGO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)CC(=O)NCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Origin of Product

United States

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